molecular formula C11H22N2O2 B1519003 (S)-tert-Butyl methyl(piperidin-3-yl)carbamate CAS No. 309962-63-8

(S)-tert-Butyl methyl(piperidin-3-yl)carbamate

Cat. No.: B1519003
CAS No.: 309962-63-8
M. Wt: 214.3 g/mol
InChI Key: RTXNDTNDOHQMTI-VIFPVBQESA-N
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Description

(S)-tert-Butyl methyl(piperidin-3-yl)carbamate is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.3 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

(S)-tert-Butyl methyl(piperidin-3-yl)carbamate plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain proteases, which are enzymes that break down proteins . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby blocking substrate access and inhibiting enzymatic activity.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and contextFor example, it has been observed to modulate the activity of signaling pathways involved in cell proliferation and apoptosis . Additionally, this compound can affect the expression of genes related to these pathways, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This includes the inhibition of enzymes by binding to their active sites, as well as the activation of certain receptors through allosteric modulation . These interactions can lead to changes in gene expression, enzyme activity, and overall cellular function. For instance, the binding of this compound to a target enzyme can result in the inhibition of its catalytic activity, thereby altering the metabolic pathways in which the enzyme is involved.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors that influence its long-term effects on cellular function. Over time, this compound may undergo chemical degradation, leading to a decrease in its potency and efficacy . In in vitro studies, the temporal effects of this compound have been observed to include changes in cellular responses, such as alterations in cell proliferation and apoptosis rates. In in vivo studies, long-term exposure to this compound can result in cumulative effects on tissue function and overall organism health.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as the inhibition of specific enzymes or modulation of signaling pathways . At high doses, this compound can cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological response, while exceeding this threshold can lead to detrimental outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites that can further interact with cellular targets.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, this compound may be transported into cells via membrane transporters and subsequently distributed to various organelles, where it can exert its biological effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of this compound within cells can determine its efficacy and specificity in modulating cellular processes.

Properties

IUPAC Name

tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)9-6-5-7-12-8-9/h9,12H,5-8H2,1-4H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXNDTNDOHQMTI-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@H]1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60651734
Record name tert-Butyl methyl[(3S)-piperidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

309962-63-8
Record name tert-Butyl methyl[(3S)-piperidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a water bath at room temperature, sodium hydride (60% in oil) (0.4 g) was added to a mixture of 3-t-butoxycarbonylaminopiperidin-1-carboxylic acid benzyl ester (compound 25a) (3.3 g), methyl iodide (0.75 mL), and N,N-dimethylformamide (20 mL), and this was stirred at room temperature for four hours. The reaction solution was extracted using ethyl acetate and water, the organic layer was washed with water, and then with saturated brine, dried over anhydrous magnesium sulfate, and concentrated. The residue was purified by silica gel column chromatography using 10% to 20% ethyl acetate/hexane to give an oily substance (3.04 g). A mixture of all of the resulting material with ethanol (20 mL) and 10% palladium on carbon was stirred under hydrogen atmosphere at room temperature for five hours. The catalyst was filtered off, and the filtrate was concentrated to give the title compound (1.82 g).
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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